

Crystal Structure of 3-aminonaphthalene-1,5-disulphonic acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium 3-aminonaphthalene-1,5-disulphonate

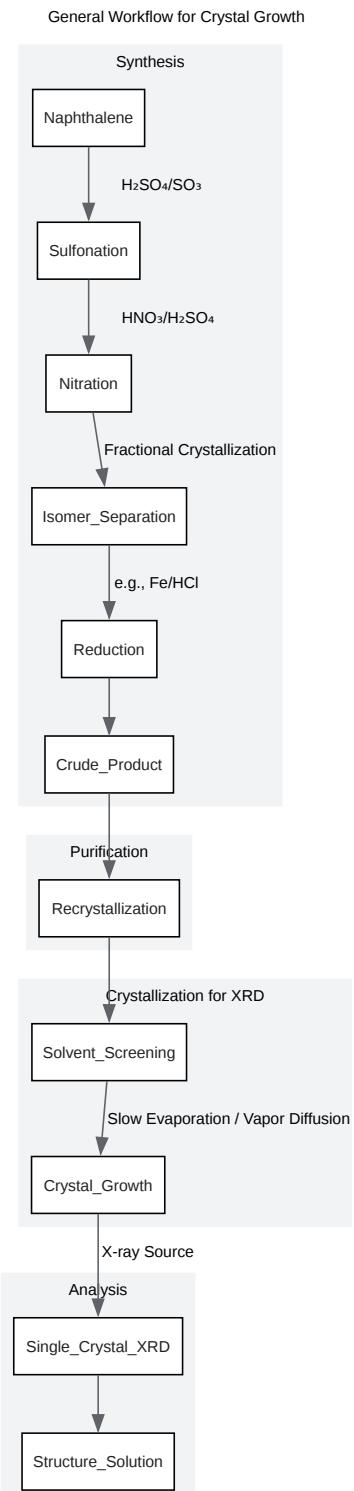
Cat. No.: B076140

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the crystal structure of 3-aminonaphthalene-1,5-disulphonic acid. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature, detailed crystallographic data for this compound is not publicly available. No crystallographic information files (CIF), unit cell dimensions, space group assignments, or atomic coordinates have been reported.

This document summarizes the currently known information and outlines the general synthetic and analytical approaches that would be pertinent to its structural determination.


Compound Identification

Property	Value
Chemical Name	3-aminonaphthalene-1,5-disulphonic acid
Synonyms	3-Amino-1,5-naphthalenedisulfonic acid, C-Acid
CAS Number	131-27-1
Molecular Formula	C ₁₀ H ₉ NO ₆ S ₂
Molecular Weight	303.31 g/mol
Physical Appearance	White crystals or powder[1]
Solubility	Slightly soluble in water[1]

Synthesis and Crystallization

While a specific protocol for the crystallization of 3-aminonaphthalene-1,5-disulphonic acid for single-crystal X-ray diffraction is not documented in available literature, a general synthetic pathway is described. The synthesis typically involves the sulfonation and subsequent nitration of naphthalene. The resulting nitronaphthalene disulfonic acid isomer is then separated and reduced to form the final amino-substituted compound.

A potential experimental workflow for obtaining crystals suitable for X-ray diffraction is outlined below.

[Click to download full resolution via product page](#)

A potential workflow for synthesis and crystallization.

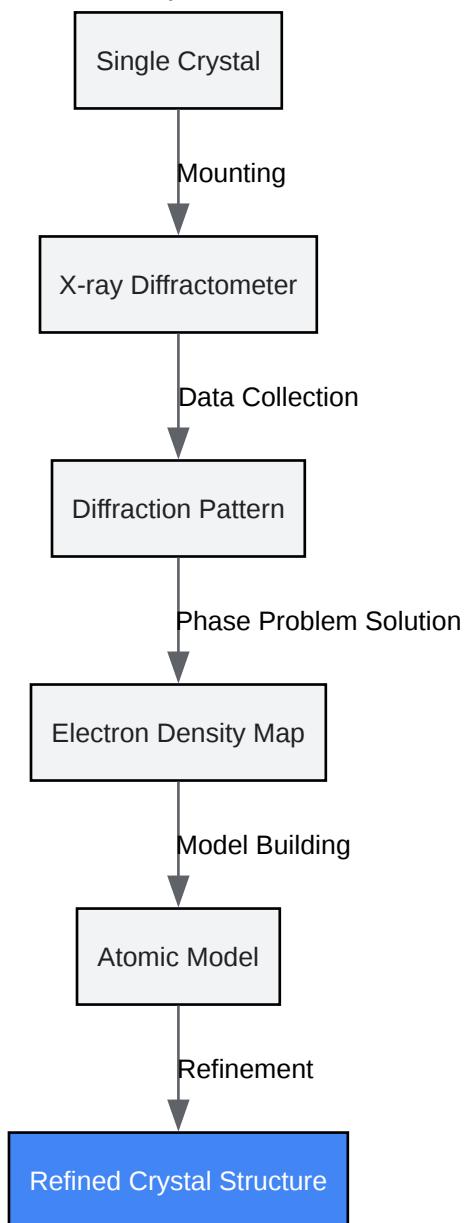
Experimental Protocol: General Synthesis

A common industrial synthesis route involves the following key steps:

- **Sulfonation:** Naphthalene is treated with oleum (fuming sulfuric acid) to introduce sulfonic acid groups onto the aromatic ring.
- **Nitration:** The resulting naphthalene disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid.
- **Isomer Separation:** The desired 3-nitro-1,5-naphthalenedisulfonic acid isomer is separated from other isomers, often through fractional crystallization of its salts (e.g., magnesium salt).
- **Reduction:** The nitro group is reduced to an amino group, typically using a reducing agent such as iron powder in an acidic medium, to yield 3-aminonaphthalene-1,5-disulphonic acid.

Experimental Protocol: Crystallization

To obtain single crystals suitable for X-ray diffraction, the purified compound would need to be subjected to various crystallization techniques. A general approach would involve:


- **Solvent Selection:** A screening of various solvents and solvent mixtures to identify a system in which the compound has moderate solubility.
- **Slow Evaporation:** A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.
- **Cooling Crystallization:** A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Structural Analysis by X-ray Diffraction

Should suitable crystals be obtained, single-crystal X-ray diffraction would be the definitive method for determining the crystal structure. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The logical relationship for structural determination is as follows:

Logical Flow of Crystal Structure Determination

[Click to download full resolution via product page](#)

The process of determining a crystal structure.

Conclusion

While 3-aminonaphthalene-1,5-disulphonic acid is a well-known compound, particularly as a dye intermediate, its crystal structure has not been publicly reported. The information provided in this guide summarizes its known properties and outlines the standard methodologies that would be employed for its synthesis, crystallization, and subsequent structural analysis by X-ray diffraction. Further research is required to determine and publish the crystal structure of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Crystal Structure of 3-aminonaphthalene-1,5-disulphonic acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076140#crystal-structure-of-3-aminonaphthalene-1-5-disulphonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com